molecular formula C12H21N5 B2457389 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine CAS No. 1712870-30-8

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine

Cat. No.: B2457389
CAS No.: 1712870-30-8
M. Wt: 235.335
InChI Key: YKFZQZPMRLLIFO-UHFFFAOYSA-N
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Description

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine is a compound that belongs to the class of aminopyrimidines This compound features a piperidine ring substituted with a dimethylamino group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine typically involves the reaction of a piperidine derivative with a pyrimidine derivative. One common method involves the use of 4-(dimethylamino)piperidine and 2-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a kinase inhibitor in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of kinase inhibitors, it can block the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine is unique due to its specific combination of a piperidine ring with a dimethylamino group and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)12-14-6-3-11(13)15-12/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFZQZPMRLLIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)C2=NC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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